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Compound of Interest

Compound Name: Roxatidine Hemioxalate

Cat. No.: B586261 Get Quote

These application notes provide detailed protocols for the in vivo administration of Roxatidine,

a histamine H2-receptor antagonist, in preclinical research settings. The information is intended

for researchers, scientists, and drug development professionals investigating the therapeutic

potential of Roxatidine in various disease models.

Summary of In Vivo Dosage and Concentration
The following table summarizes the quantitative data on Roxatidine dosage and administration

in various in vivo experimental models based on published studies. Roxatidine is the active

metabolite of Roxatidine acetate hydrochloride, which is rapidly converted after oral

administration.[1][2] The dosages mentioned in the literature are for Roxatidine acetate, but the

in vivo effects are attributed to Roxatidine.
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Animal Model Disease Model
Dosage
(Roxatidine
Acetate)

Route of
Administration

Key Findings

NC/Nga Mice

Dermatophagoid

es farinae body

(Dfb)-induced

Atopic Dermatitis

10 mg/kg and 20

mg/kg
Oral (p.o.)

Reduced

dermatitis score,

decreased levels

of IgE, histamine,

and inflammatory

cytokines (IL-6,

IL-1β, TNF-α).[1]

[3]

ICR Mice

Compound

48/80-induced

Anaphylaxis

20 mg/kg Oral (p.o.)

Increased

survival rate,

suppressed

release of

inflammatory

cytokines (TNF-

α, IL-6, IL-1β).[4]

[5]

Mice

Chemical

Allergen-induced

Contact

Hypersensitivity

20 mg/kg Oral (p.o.)

Significantly

reduced ear

swelling and

mast cell

accumulation.[4]

Mice with Breast

Implant Materials
Fibrosis Model

Not specified in

detail

Systemic

administration

Reduced serum

concentrations of

TGF-β and

fibroblast

abundance.[6]

Rats and Dogs

Histamine-

induced Gastric

Acid Secretion

Not specified in

detail

Intraduodenal or

Intraperitoneal

Potent inhibition

of gastric acid

secretion.[7]
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Experimental Protocols
Atopic Dermatitis Model in NC/Nga Mice
This protocol describes the induction of atopic dermatitis-like symptoms in NC/Nga mice using

Dermatophagoides farinae body (Dfb) extract and subsequent treatment with Roxatidine.

Materials:

NC/Nga male mice (6 weeks old)

Dermatophagoides farinae body (Dfb) extract

Roxatidine acetate hydrochloride

Vehicle (e.g., Phosphate-Buffered Saline - PBS)

Oral gavage needles

Procedure:

Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the

experiment.

Induction of Atopic Dermatitis:

Shave the dorsal skin of the mice.

Topically apply Dfb extract to the shaved dorsal skin to induce atopic dermatitis. The

specific concentration and frequency of Dfb application should be optimized based on the

supplier's instructions and preliminary studies.

Roxatidine Administration:

Prepare Roxatidine acetate solutions in the vehicle at concentrations of 10 mg/kg and 20

mg/kg.

Administer the prepared solutions or vehicle orally (p.o.) to the respective groups of mice

once daily. Treatment should commence at a predetermined time point after the initial
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sensitization with Dfb and continue for the duration of the study (e.g., 8 weeks).[3]

Evaluation of Disease Severity:

Monitor the dermatitis score weekly. The scoring system typically evaluates erythema,

edema, excoriation, and dryness/scaling.

At the end of the experiment, collect blood samples via cardiac puncture for the analysis of

serum IgE and histamine levels using ELISA kits.[1][3]

Euthanize the mice and collect dorsal skin tissue for histological analysis (H&E staining for

epidermal thickness and mast cell infiltration) and biochemical analysis (e.g., Western blot

for inflammatory markers).[1][3]
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Caption: Workflow for Dfb-induced atopic dermatitis model and Roxatidine treatment.
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Anaphylaxis Model in ICR Mice
This protocol details the induction of systemic anaphylaxis using compound 48/80 in ICR mice

to evaluate the anti-allergic effects of Roxatidine.

Materials:

ICR male mice (6 weeks old)

Compound 48/80

Roxatidine acetate hydrochloride

Vehicle (e.g., PBS)

Oral gavage needles

Intraperitoneal (i.p.) injection needles

Procedure:

Acclimatization: House mice in a controlled environment for at least one week prior to the

experiment.

Roxatidine Pre-treatment:

Prepare a 20 mg/kg solution of Roxatidine acetate in the vehicle.

Administer the Roxatidine solution or vehicle orally (p.o.) to the mice.[4][5]

Induction of Anaphylaxis:

One hour after the oral administration of Roxatidine or vehicle, induce anaphylactic shock

by intraperitoneally (i.p.) injecting compound 48/80 at a dose of 8 mg/kg.[4][5]

Monitoring and Evaluation:

Monitor the survival rate of the mice for at least one hour after the compound 48/80

injection.
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In a separate cohort of animals, collect blood samples at a specified time point after

compound 48/80 injection to measure serum levels of histamine and inflammatory

cytokines (TNF-α, IL-6, IL-1β) using ELISA.[4]

Signaling Pathway
Roxatidine has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and

p38 MAPK signaling pathways.[4][6][8] An inflammatory stimulus (e.g., TNF-α, IFN-γ, or

compound 48/80) typically activates these pathways, leading to the production of pro-

inflammatory cytokines. Roxatidine intervenes in this cascade, leading to a reduction in the

inflammatory response.

Roxatidine's Anti-inflammatory Signaling Pathway
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Caption: Roxatidine inhibits inflammatory responses by targeting the NF-κB and p38 MAPK

pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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